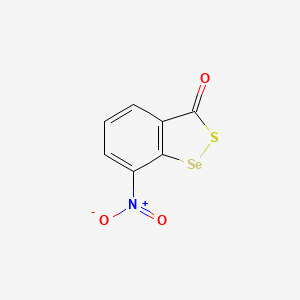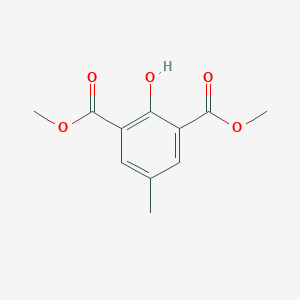
Trichlormethylsilan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichlormethylsilan, also known as methyltrichlorosilane, is an organosilicon compound with the chemical formula CH₃SiCl₃. It is a colorless liquid with a sharp odor similar to hydrochloric acid. This compound is primarily used as a precursor for forming various cross-linked siloxane polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichlormethylsilan is typically synthesized through the direct process of reacting chloromethane with elemental silicon in the presence of a copper catalyst at temperatures of at least 250°C . The reaction can be represented as: [ 2 \text{CH}_3\text{Cl} + \text{Si} \rightarrow (\text{CH}_3)_4-n\text{SiCl}_n + \text{other products} ]
Industrial Production Methods: In industrial settings, the production of this compound involves reducing the amount of metal catalyst to favor the formation of methyltrichlorosilane over other products like dimethyldichlorosilane .
Types of Reactions:
-
Hydrolysis: this compound undergoes hydrolysis to form silanols and hydrochloric acid. The reaction is as follows: [ \text{MeSiCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{MeSi(OH)}_3 + 3 \text{HCl} ] The silanol formed is unstable and condenses to give a polymer network: [ \text{MeSi(OH)}3 \rightarrow \text{MeSiO}{1.5} + 1.5 \text{H}_2\text{O} ]
-
Alcoholysis: Reaction with alcohols to form alkoxysilanes. For example, methanol converts this compound to trimethoxymethylsilane: [ \text{MeSiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{MeSi(OCH}_3)_3 + 3 \text{HCl} ]
-
Reduction: Reduction with alkali metals forms highly crosslinked materials like poly(methylsilyne): [ n \text{MeSiCl}_3 + 3n \text{Na} \rightarrow [\text{MeSi}]_n + 3n \text{NaCl} ]
Common Reagents and Conditions:
Hydrolysis: Water
Alcoholysis: Alcohols such as methanol
Reduction: Alkali metals like sodium
Major Products:
Hydrolysis: Silanols and hydrochloric acid
Alcoholysis: Alkoxysilanes and hydrochloric acid
Reduction: Poly(methylsilyne) and sodium chloride
Aplicaciones Científicas De Investigación
Trichlormethylsilan has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of various siloxane polymers and resins.
Biology: Utilized in the modification of surfaces to create hydrophobic coatings.
Medicine: Employed in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of silicone resins, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of trichlormethylsilan primarily involves its reactivity with water and alcohols to form silanols and alkoxysilanes, respectively. These reactions are crucial for the formation of cross-linked polymer networks. The molecular targets include hydroxyl groups in water and alcohols, leading to the formation of siloxane bonds .
Comparación Con Compuestos Similares
- Trimethylsilyl chloride (CH₃)₃SiCl
- Dimethyldichlorosilane (CH₃)₂SiCl₂
- Trichlorosilane (HSiCl₃)
Comparison:
- Trimethylsilyl chloride: Less reactive towards hydrolysis compared to trichlormethylsilan.
- Dimethyldichlorosilane: Produces more stable siloxane polymers but is less reactive.
- Trichlorosilane: More reactive and used in the production of high-purity silicon .
This compound stands out due to its high reactivity and versatility in forming various siloxane polymers, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
CCl3Si |
|---|---|
Peso molecular |
146.45 g/mol |
InChI |
InChI=1S/CCl3Si/c2-1(3,4)5 |
Clave InChI |
IPBRIJAYQVOWRM-UHFFFAOYSA-N |
SMILES canónico |
C([Si])(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)

![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)

![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)

![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)






